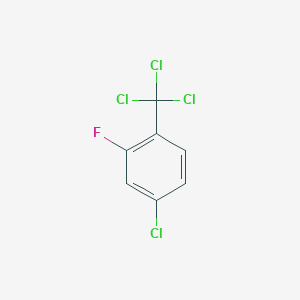

4-氯-2-氟-1-(三氯甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 4-Chloro-2-fluoro-1-(trichloromethyl)benzene often involves reactions that introduce fluorine and chlorine atoms onto a benzene ring, potentially through reactions involving halogenated intermediates or direct halogenation methods. Research by Mironov et al. (1991) on the synthesis of 1,4,2-dioxaphosphepanes through reactions of 2-fluoroalkoxy-4-oxo-5,6-benzo-1,3,2-dioxaphosphorinanes with chloral illustrates a method that could be adapted for synthesizing halogenated benzene derivatives, including 4-Chloro-2-fluoro-1-(trichloromethyl)benzene, by showcasing the ring expansion techniques and introduction of halogen atoms with high stereoselectivity (Mironov et al., 1991).

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives, including 4-Chloro-2-fluoro-1-(trichloromethyl)benzene, is characterized by the spatial arrangement of halogen atoms around the benzene ring, which influences the compound's reactivity and physical properties. Studies such as those on the benzene solvates of tris(4-fluorophenyl)antimony diaryloxides provide insight into the complex intermolecular interactions and the structural organization of halogenated compounds in crystal lattices, highlighting the significance of weak intermolecular hydrogen bonds in determining molecular packing and structure (Sharutin et al., 2016).

Chemical Reactions and Properties

The reactivity of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene towards various nucleophiles and its ability to participate in electrophilic aromatic substitution reactions is a key aspect of its chemical behavior. Research by Banks et al. (2003) on the synthesis and reactivity of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate provides insights into how fluorination and chlorination influence the electrophilic character of aromatic compounds, enabling efficient substitution reactions with aromatic substrates (Banks et al., 2003).

Physical Properties Analysis

The physical properties of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene, such as melting point, boiling point, and solubility, are directly influenced by its molecular structure. The presence of both fluorine and chlorine atoms contributes to its polarity, solubility in organic solvents, and thermal stability. While specific studies on 4-Chloro-2-fluoro-1-(trichloromethyl)benzene are not provided, research on similar compounds offers valuable parallels. For instance, the work on the crystal structure and phase behavior of selectively fluorinated compounds by Fasina et al. (2004) demonstrates how fluorination affects the melting and boiling points, solubility, and thermal properties of aromatic compounds (Fasina et al., 2004).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are crucial for understanding the behavior of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene in various chemical environments. The interaction of halogenated benzene derivatives with nucleophiles, as studied by Filatov et al. (2012), sheds light on the high reactivity of such compounds, which is governed by the electron-withdrawing effects of the fluorosulfonyl and chloro groups. This research highlights conditions for selective substitution reactions that could be relevant for modifying the chemical properties of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene for specific applications (Filatov et al., 2012).

科学研究应用

Photodehalogenation and Synthesis Applications

4-Chloro-2-fluoro-1-(trichloromethyl)benzene has been studied for its role in photodehalogenation processes. The photodehalogenation of halobenzene derivatives, like this compound, can smoothly generate triplet and singlet phenyl cations and potentially benzyne intermediates. These intermediates can lead to different products, highlighting the significance of the substituent effects on these reactions. Specifically, silyl and stannyl groups have been noted to not affect the photophysics or primary dehalogenation of certain chlorobenzene derivatives, making them useful for stabilizing certain phenyl cations and controlling the chemical output of photodehalogenation reactions. This finding suggests a potential for designing less phototoxic fluorinated drugs by employing photostabilizing effects from silyl groups (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).

Fluorination Techniques

The compound has been involved in studies related to fluorination techniques. For instance, the fluorination of aromatic compounds, including benzene and its chloro- and bromo- derivatives, with xenon difluoride in the presence of boron trifluoride etherate has been examined. This process primarily produces fluorinated compounds at the ortho and para positions relative to the existing substituents (Fedorov, Zubarev, Mortikov, Rodinovskaya, & Shestopalov, 2015). Additionally, the partial fluorination of p-bis-(trichloromethyl)benzene to p-bis-(chlorodifluoromethyl)benzene has been achieved using anhydrous HF, suggesting a method for selective, high-yield partial fluorination of certain benzene derivatives (Dolbier, Duan, & Rong, 2007).

Acidification and Nucleophilic Properties

Studies have also explored the gas phase acidity of oligofluorobenzenes and oligochlorobenzenes, including compounds structurally similar to 4-Chloro-2-fluoro-1-(trichloromethyl)benzene. These studies have involved calculating the deprotonation energies and examining the additivity or non-additivity of substituent effects, which are crucial for understanding the reactivity and stability of these compounds (Hyla-Kryspin, Grimme, Büker, Nibbering, Cottet, & Schlosser, 2005).

属性

IUPAC Name |

4-chloro-2-fluoro-1-(trichloromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4F/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYJYVSUQNUQDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596602 |

Source

|

| Record name | 4-Chloro-2-fluoro-1-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-1-(trichloromethyl)benzene | |

CAS RN |

179111-13-8 |

Source

|

| Record name | 4-Chloro-2-fluoro-1-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)

![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)

![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)

![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)